molecular formula C10H11N3O B6264477 5-amino-N-methyl-1H-indole-2-carboxamide CAS No. 1341052-34-3

5-amino-N-methyl-1H-indole-2-carboxamide

Cat. No. B6264477
CAS RN: 1341052-34-3
M. Wt: 189.2
InChI Key:
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Description

“5-amino-N-methyl-1H-indole-2-carboxamide” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It’s a marine-derived natural product found in Neosartorya pseudofischeri .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of “5-amino-N-methyl-1H-indole-2-carboxamide” is represented by the Inchi Code: 1S/C9H9N3O/c10-6-1-2-7-5 (3-6)4-8 (12-7)9 (11)13/h1-4,12H,10H2, (H2,11,13) . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The physical form of “5-amino-N-methyl-1H-indole-2-carboxamide” is a powder . It has a molecular weight of 175.19 . The storage temperature is at room temperature .

Mechanism of Action

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This gives unique inhibitory properties to these compounds .

Safety and Hazards

The safety information for “5-amino-N-methyl-1H-indole-2-carboxamide” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340, P305 + P351 + P338, P312, P330, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-N-methyl-1H-indole-2-carboxamide involves the reaction of N-methylanthranilic acid with thionyl chloride to form N-methylanthraniloyl chloride, which is then reacted with indole-2-carboxamide to form the desired product.", "Starting Materials": [ "N-methylanthranilic acid", "thionyl chloride", "indole-2-carboxamide" ], "Reaction": [ "N-methylanthranilic acid is reacted with thionyl chloride to form N-methylanthraniloyl chloride.", "N-methylanthraniloyl chloride is then reacted with indole-2-carboxamide in the presence of a base such as triethylamine to form 5-amino-N-methyl-1H-indole-2-carboxamide.", "The reaction mixture is then purified using techniques such as column chromatography to obtain the pure product." ] }

CAS RN

1341052-34-3

Product Name

5-amino-N-methyl-1H-indole-2-carboxamide

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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